molecular formula C11H11BrN2OS B2548540 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 167158-69-2

6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2548540
CAS RN: 167158-69-2
M. Wt: 299.19
InChI Key: NTEIOPJYCDSWMD-UHFFFAOYSA-N
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Description

“6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the CAS Number: 167158-69-2 . It has a molecular weight of 299.19 . The IUPAC name for this compound is 6-bromo-3-propyl-2-sulfanyl-4(3H)-quinazolinone .


Molecular Structure Analysis

The InChI code for “6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one” is 1S/C11H11BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones

The compound can be used in the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones. This process involves a one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . The catalyst used in this process is inexpensive, efficient, and easy to remove from the reaction mixture .

Pharmaceutical Research

The compound has potential applications in pharmaceutical research. Quinazolin-4(1H)-ones, a class of nitrogen-containing heterocycles, have a wide range of applications such as antitumor, antioxidant and anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs . They are also used as 5-hydroxytryptamine (5-HT) receptor ligand .

Industrial and Green Chemistry

The compound can be used in industrial and green chemistry. Heterogeneous catalysts, like the one used in the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones, have been widely used in industrial and green chemistry because of their unique advantages such as easy removal from the reaction media by simple filtration .

Biological Processes

Nitrogen-containing heterocycles, like the compound , are attractive due to their applications in many biological processes .

Fluorescent Sensors

The compound could potentially be used in the development of fluorescent sensors. Some derivatives of the compound have shown promising results in inhibiting specific [3H]Ro15-1788 (Flumazenil) binding at a 10 μM concentration .

Multicomponent Synthesis

The compound can be used in multicomponent synthesis, a type of synthesis that involves three or more reactants participating in a reaction to form a product .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-bromo-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEIOPJYCDSWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

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